Cas no 118646-21-2 (1-Propanol,3-[(2-aminoethyl)methylamino]-)

1-Propanol,3-[(2-aminoethyl)methylamino]- structure
118646-21-2 structure
Product Name:1-Propanol,3-[(2-aminoethyl)methylamino]-
CAS No:118646-21-2
MF:C6H16N2O
MW:132.204041481018
CID:131915
PubChem ID:14219639
Update Time:2025-04-19

1-Propanol,3-[(2-aminoethyl)methylamino]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol,3-[(2-aminoethyl)methylamino]-
    • 1-Propanol,3-[(2-aminoethyl)methylamino]-(9CI)
    • AKOS010934046
    • 118646-21-2
    • SCHEMBL12571531
    • 3-[2-aminoethyl(methyl)amino]propan-1-ol
    • 3-((2-Aminoethyl)(methyl)amino)propan-1-ol
    • Inchi: 1S/C6H16N2O/c1-8(5-3-7)4-2-6-9/h9H,2-7H2,1H3
    • InChI Key: BGBRROYMRJIQFT-UHFFFAOYSA-N
    • SMILES: OCCCN(C)CCN

Computed Properties

  • Exact Mass: 132.12638
  • Monoisotopic Mass: 132.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 59
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 49.5Ų

Experimental Properties

  • PSA: 49.49
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